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molecular formula C14H18N2O4 B038099 2-Nitrobenzyl cyclohexylcarbamate CAS No. 119137-03-0

2-Nitrobenzyl cyclohexylcarbamate

Cat. No. B038099
M. Wt: 278.3 g/mol
InChI Key: NJMCHQONLVUNAM-UHFFFAOYSA-N
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Patent
US08367190B2

Procedure details

[[(2-nitrobenzyl)oxy]carbonyl]cyclohexylamine was prepared using 2-nitrobenzylalcohol, cyclohexylisocyanate, and toluene solvent in the same preparation method of [[(2-nitrobenzyl)oxy]carbonyl]octylamine as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
[[(2-nitrobenzyl)oxy]carbonyl]octylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][OH:7])([O-:3])=[O:2].[CH:12]1([N:18]=[C:19]=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.[N+](C1C=CC=CC=1COC(CCCCCCCCN)=O)([O-])=O>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][O:7][C:19]([NH:18][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:20])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CO)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Three
Name
[[(2-nitrobenzyl)oxy]carbonyl]octylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(COC(=O)CCCCCCCCN)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(COC(=O)NC2CCCCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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